molecular formula C15H17BrN4O3 B11236394 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B11236394
M. Wt: 381.22 g/mol
InChI Key: IBNRRMMIXDXJGT-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a small-molecule compound featuring a pyrrolidinecarboxamide core substituted with a 6-bromoindazole moiety and a 2-methoxyethyl group. The bromine atom at the 6-position of the indazole ring likely enhances halogen bonding interactions with biological targets, while the methoxyethyl chain may improve solubility and metabolic stability compared to bulkier substituents .

Properties

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H17BrN4O3/c1-23-5-4-17-15(22)9-6-13(21)20(8-9)14-11-3-2-10(16)7-12(11)18-19-14/h2-3,7,9H,4-6,8H2,1H3,(H,17,22)(H,18,19)

InChI Key

IBNRRMMIXDXJGT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the bromination of indazole. The brominated indazole is then reacted with a suitable carboxylic acid derivative to form the pyrrolidinecarboxamide structure. The methoxyethyl group is introduced through an alkylation reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the bromination of indazole, formation of the pyrrolidinecarboxamide, and introduction of the methoxyethyl group. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in areas such as oncology and neurology.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole moiety may play a crucial role in binding to these targets, while the methoxyethyl and pyrrolidinecarboxamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Indazole Substitutions

  • The target compound’s 6-bromoindazole distinguishes it from the unsubstituted indazole in 1-(1H-indazol-3-yl)-5-oxo-N-phenylpyrrolidine-3-carboxamide .
  • In contrast, the 6-isopropoxyindazole in the compound from introduces steric bulk and ether-based solubility, which could alter pharmacokinetics .

N-Substituent Variations

  • The 2-methoxyethyl group in the target compound likely balances hydrophilicity and membrane permeability better than the 6-methoxy-3-pyridyl group in , which may increase polarity but reduce blood-brain barrier penetration .

Core Structure and Salt Forms

  • Goxalapladib () replaces the pyrrolidinecarboxamide core with a naphthyridineacetamide scaffold, targeting atherosclerosis via phospholipase A2 inhibition. Its trifluoromethyl biphenyl group enhances target specificity but increases molecular weight (~718 g/mol vs. ~407 g/mol for the target compound) .

Research Implications and Limitations

In vitro assays comparing halogenated vs. non-halogenated indazole derivatives.

Pharmacokinetic profiling of methoxyethyl vs. pyridyl/phenyl substituents.

Therapeutic target identification for the target compound, leveraging structural similarities to known kinase inhibitors (e.g., ’s triazole-containing analog) .

Biological Activity

The compound 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H14BrN3O2\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}_2

This structure features an indazole moiety, which is known for its diverse biological activities, combined with a pyrrolidinecarboxamide group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • G-protein Coupled Receptor (GPCR) Interactions : It may interact with specific GPCRs, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of the indazole ring and the pyrrolidinecarboxamide structure appears to be integral to its activity.

Modification Effect on Activity
Substitution on the indazole ringAlters binding affinity to target receptors
Variation in alkyl chain lengthAffects solubility and permeability
Presence of halogen atomsModulates electronic properties and reactivity

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • In Vitro Studies : Assays conducted on cancer cell lines demonstrated that the compound inhibits cell proliferation with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models have shown promising results, with significant tumor reduction observed after treatment with this compound.

Table 1: In Vitro Activity Data

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Induction of apoptosis
A549 (Lung Cancer)3.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)4.8Disruption of mitochondrial function

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant cancer cell lines, suggesting potential for development as a novel anticancer agent .
  • Another investigation focused on its anti-inflammatory effects, revealing that it significantly reduced cytokine release in an experimental model of inflammation .

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